molecular formula C14H15FN2O3S B3991716 5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3991716
M. Wt: 310.35 g/mol
InChI Key: HLDLKAWMFDCZSA-UHFFFAOYSA-N
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Description

5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials may include 2-fluoroaniline, diethyl sulfide, and appropriate diazinane precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of 5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanylidene and fluorophenyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(diethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the fluorine atom.

    5-(methyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione: Similar structure with a methyl group instead of diethyl.

Uniqueness

The presence of the fluorophenyl group and the diethyl sulfanylidene moiety makes 5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione unique compared to its analogs

Properties

IUPAC Name

5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-3-21(4-2)11-12(18)16-14(20)17(13(11)19)10-8-6-5-7-9(10)15/h5-8H,3-4H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDLKAWMFDCZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2F)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-(diethyl-λ4-sulfanylidene)-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione

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